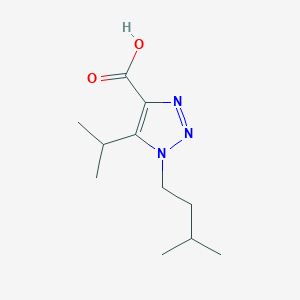
1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes isopentyl and isopropyl groups attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of triazole synthesis, such as cycloaddition reactions and decarboxylation, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the attached functional groups.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar reactivity and applications.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and uses.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different functional groups.
Uniqueness: 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific isopentyl and isopropyl substitutions, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
Biological Activity
1-Isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.
This compound exhibits various mechanisms of action, primarily through its interaction with biological targets:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of prostaglandin H synthase (PGHS), which is crucial in the synthesis of prostaglandins that mediate inflammation .
- Antitumor Activity : Studies have shown that triazole derivatives can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to 1-Isopentyl-5-isopropyl triazole have demonstrated IC50 values indicating effective inhibition against thyroid cancer cell lines .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of triazole compounds similar to this compound:
- Antiproliferative Effects : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives reported significant antiproliferative activity against leukemia cell lines. The derivatives showed comparable potency to established chemotherapeutic agents like Doxorubicin .
- Microtubule Destabilization : Research on triazole derivatives indicated their ability to act as microtubule-destabilizing agents. This property is particularly relevant for anticancer therapies as it disrupts cell division processes .
- Antiviral Properties : Some studies suggest that triazole compounds may also possess antiviral properties by inhibiting viral replication mechanisms. For instance, certain derivatives exhibited effective inhibition against respiratory syncytial virus (RSV) .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)5-6-14-10(8(3)4)9(11(15)16)12-13-14/h7-8H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
CGSQPEQXNLEXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(N=N1)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















